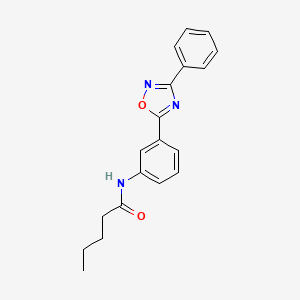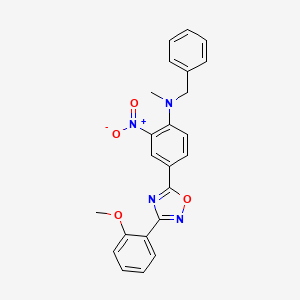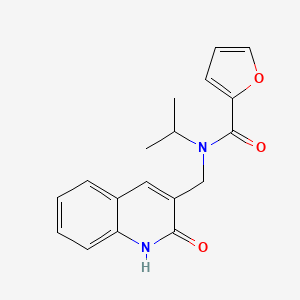
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is a chemical compound that has been widely used in scientific research. It is a synthetic compound that is used in various applications, including drug discovery, biochemical research, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the inhibition of PARP. PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. This compound binds to the catalytic domain of PARP and prevents its activity. The inhibition of PARP can also lead to the activation of alternative DNA repair pathways, such as homologous recombination, which can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide depend on the specific application. In cancer therapy, this compound can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, leading to increased cell death. In imaging applications, this compound can be used as a fluorescent probe to visualize live cells and tissues. The toxicity of this compound is relatively low, and it has been found to be well tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments include its potency as a PARP inhibitor, its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, and its usefulness as a fluorescent probe for imaging. The limitations of using this compound include its moderate yield in the synthesis, its relatively low toxicity, and its specificity for PARP inhibition, which may limit its use in other applications.
Orientations Futures
There are several future directions for the use of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in scientific research. One direction is to study its potential use in combination with other cancer therapies, such as immunotherapy or targeted therapy. Another direction is to explore its use in other applications, such as DNA repair or neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the reaction between 2-hydroxy-3-(m-tolyl)benzaldehyde and 2-chloromethylquinoline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to give the final product. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
2-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been used in various scientific research applications. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have been studied extensively for their potential use in cancer therapy, as they can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been used as a fluorescent probe for imaging of live cells and tissues.
Propriétés
IUPAC Name |
2-chloro-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-16-7-6-9-19(13-16)27(24(29)20-10-3-4-11-21(20)25)15-18-14-17-8-2-5-12-22(17)26-23(18)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCRJJZNKMGHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


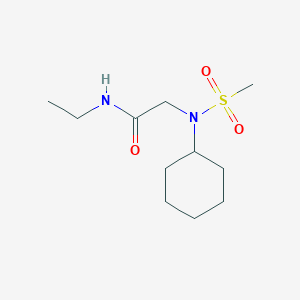
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)
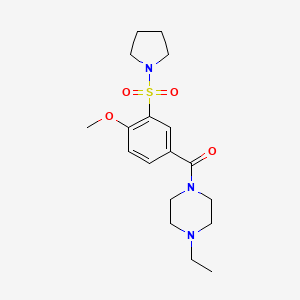
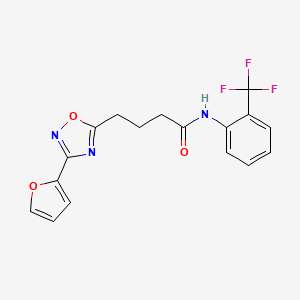
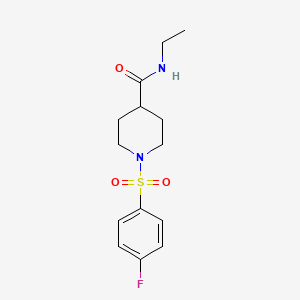
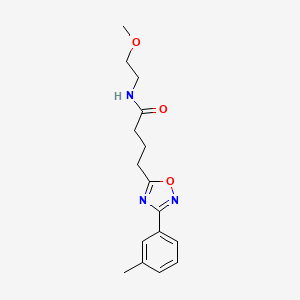
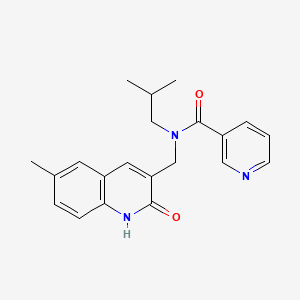
![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)
![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
